molecular formula C8H10ClNO2 B1608415 3-chloro-N-(2-furylmethyl)propanamide CAS No. 64017-87-4

3-chloro-N-(2-furylmethyl)propanamide

Cat. No.: B1608415
CAS No.: 64017-87-4
M. Wt: 187.62 g/mol
InChI Key: TWEUWTIGRSOKAO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-furylmethyl)propanamide is an organic compound characterized by the presence of a furan ring, a chloro group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-furylmethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-furylmethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of N-(furan-2-ylmethyl)propanamine.

Scientific Research Applications

3-chloro-N-(2-furylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-furylmethyl)propanamide is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and amide moiety may play a role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-ylpropanamide
  • 3-chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide

Uniqueness

3-chloro-N-(2-furylmethyl)propanamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The chloro group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEUWTIGRSOKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393217
Record name 3-chloro-N-(furan-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64017-87-4
Record name 3-chloro-N-(furan-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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